6,6-difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid
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Overview
Description
6,6-difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid is a chemical compound with the molecular formula C8H8F2O3 and a molecular weight of 190.14 g/mol . This compound is characterized by the presence of a spirocyclic structure, which includes a heptane ring fused with a carboxylic acid group and two fluorine atoms at the 6th position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid typically involves the use of fluorinated precursors and specific reaction conditions to introduce the fluorine atoms into the spirocyclic structure. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,6-difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
6,6-difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms play a crucial role in modulating the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-oxospiro[3.3]heptane-1-carboxylic acid: Similar structure but with only one fluorine atom.
3-oxospiro[3.3]heptane-1-carboxylic acid: Lacks fluorine atoms, making it less reactive in certain contexts.
Uniqueness
6,6-difluoro-3-oxospiro[3The spirocyclic structure also contributes to its distinct properties and makes it a valuable compound in various fields of research .
Properties
CAS No. |
2731009-77-9 |
---|---|
Molecular Formula |
C8H8F2O3 |
Molecular Weight |
190.1 |
Purity |
95 |
Origin of Product |
United States |
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